2-Methyl-4-[2-(2,4,6-trinitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one
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Overview
Description
2-Methyl-4-[2-(2,4,6-trinitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a hydrazinylidene group attached to a cyclohexa-2,5-dien-1-one ring, with a trinitrophenyl substituent, making it a subject of interest in organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-[2-(2,4,6-trinitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one typically involves the reaction of 2,4,6-trinitrophenylhydrazine with 2-methylcyclohexa-2,5-dien-1-one under controlled conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the formation of the hydrazinylidene linkage .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-[2-(2,4,6-trinitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The reactions are typically carried out under mild to moderate conditions to prevent decomposition of the compound.
Major Products
The major products formed from these reactions include various nitro, amino, and substituted derivatives, which can be further utilized in different applications.
Scientific Research Applications
2-Methyl-4-[2-(2,4,6-trinitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of dyes and pigments due to its vibrant color and stability.
Mechanism of Action
The mechanism of action of 2-Methyl-4-[2-(2,4,6-trinitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one involves its interaction with various molecular targets and pathways. The compound’s hydrazinylidene group can form hydrogen bonds and coordinate with metal ions, influencing its reactivity and biological activity . The trinitrophenyl group contributes to its electron-withdrawing properties, affecting its overall chemical behavior .
Comparison with Similar Compounds
Similar Compounds
- 2,6-di-tert-butyl-4-{[2-(2,4-dinitrophenyl)hydrazinylidene]methyl}phenol
- 2,6-di-tert-butyl-4-(4-methoxybenzylidene)cyclohexa-2,5-dien-1-one
- 2,4,6-tris(1,1-dimethylethyl)-4-methyl-2,5-cyclohexadien-1-one
Uniqueness
What sets 2-Methyl-4-[2-(2,4,6-trinitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one apart from similar compounds is its combination of a hydrazinylidene group with a trinitrophenyl substituent. This unique structure imparts distinct electronic and steric properties, making it valuable for specific applications in organic synthesis and material science .
Properties
CAS No. |
185503-32-6 |
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Molecular Formula |
C13H9N5O7 |
Molecular Weight |
347.24 g/mol |
IUPAC Name |
2-methyl-4-[(2,4,6-trinitrophenyl)diazenyl]phenol |
InChI |
InChI=1S/C13H9N5O7/c1-7-4-8(2-3-12(7)19)14-15-13-10(17(22)23)5-9(16(20)21)6-11(13)18(24)25/h2-6,19H,1H3 |
InChI Key |
GBNLPQUJTHOMJD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N=NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])O |
Origin of Product |
United States |
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